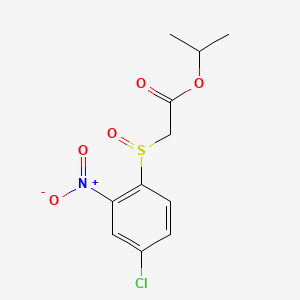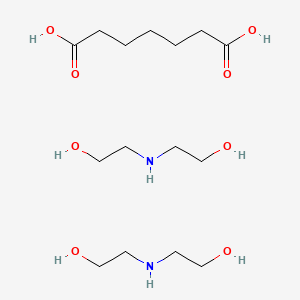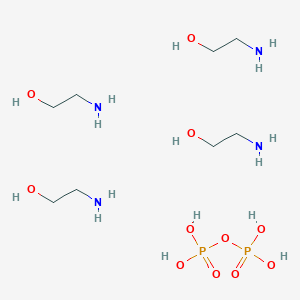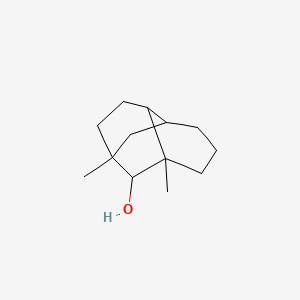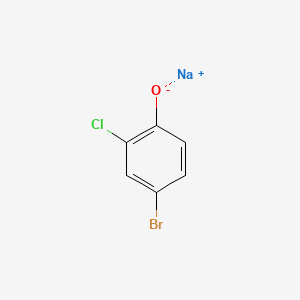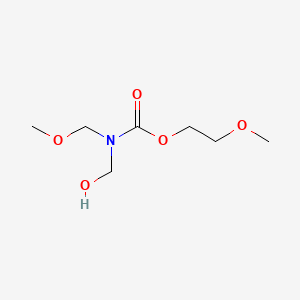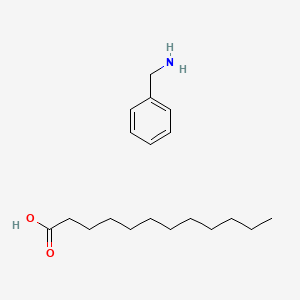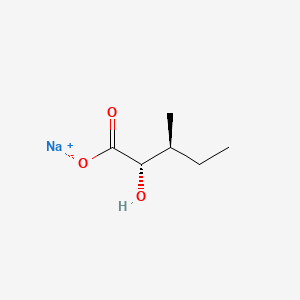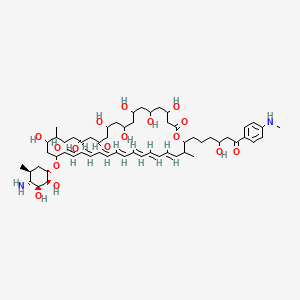
N-Succinylperimycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Succinylperimycin is a polyene macrolide antibiotic known for its unique interaction with biological membranes. Unlike other polyene macrolides, this compound requires metabolic energy for its interaction with the plasma membrane, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinylperimycin involves the N-acylation of perimycin with succinic anhydride. This reaction typically occurs under mild conditions, with the use of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions: N-Succinylperimycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the succinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
N-Succinylperimycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study membrane interactions and ion channel formation.
Biology: Its ability to induce potassium permeability pathways in membranes makes it useful in cellular studies.
Medicine: Research is ongoing into its potential as an antifungal and antibacterial agent.
Industry: It is used in the development of new antibiotics and as a tool in biochemical research .
作用機序
N-Succinylperimycin exerts its effects by interacting with the plasma membrane in a manner that requires metabolic energy. It induces the formation of ion-selective conductance channels, leading to changes in membrane permeability. This interaction is highly specific and can be reversed under certain conditions .
類似化合物との比較
- Filipin III
- Nystatin
- Amphotericin B
Comparison: N-Succinylperimycin is unique in its requirement for metabolic energy to interact with the plasma membrane, unlike other polyene macrolides like Filipin III and Nystatin, which induce irreversible membrane permeability changes without such a requirement. This specificity makes this compound a valuable tool in studying membrane dynamics and ion channel formation .
特性
CAS番号 |
11016-08-3 |
|---|---|
分子式 |
C59H88N2O16 |
分子量 |
1081.3 g/mol |
IUPAC名 |
(23E,25E,27E,29E,31E,33E,35E)-22-[(1S,2S,3S,4R,5S)-4-amino-2,3-dihydroxy-5-methylcyclohexyl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[4-hydroxy-6-[4-(methylamino)phenyl]-6-oxohexyl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-2,14,16-trione |
InChI |
InChI=1S/C59H88N2O16/c1-37-18-15-13-11-9-7-5-6-8-10-12-14-16-20-50(76-55-26-38(2)57(60)59(75)58(55)74)36-52(71)39(3)51(70)34-48(68)31-46(66)29-44(64)27-43(63)28-45(65)30-47(67)32-49(69)35-56(73)77-54(37)21-17-19-42(62)33-53(72)40-22-24-41(61-4)25-23-40/h5-16,18,20,22-25,37-39,42-45,47,49-52,54-55,57-59,61-65,67,69-71,74-75H,17,19,21,26-36,60H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,20-16+/t37?,38-,39?,42?,43?,44?,45?,47?,49?,50?,51?,52?,54?,55-,57+,58+,59-/m0/s1 |
InChIキー |
DTVRQSHQUKUVGQ-AYSZYLHUSA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@H]([C@H]([C@@H]1N)O)O)OC\2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |
正規SMILES |
CC1CC(C(C(C1N)O)O)OC2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


